molecular formula C12H14N4 B11892834 5-(Piperazin-1-yl)-1,6-naphthyridine

5-(Piperazin-1-yl)-1,6-naphthyridine

Cat. No.: B11892834
M. Wt: 214.27 g/mol
InChI Key: SQSNAEMKKDCJLU-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-1,6-naphthyridine is a heterocyclic compound that features a naphthyridine core with a piperazine moiety attached at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)-1,6-naphthyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,6-naphthyridine with piperazine under specific conditions. The reaction often requires a solvent such as dichloromethane and a base like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)-1,6-naphthyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups to the piperazine ring .

Scientific Research Applications

5-(Piperazin-1-yl)-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)-1,6-naphthyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Piperazin-1-yl)pyridin-2-amine
  • 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole
  • 5-(4-piperazin-1-yl)-2-aryloxazoles

Uniqueness

5-(Piperazin-1-yl)-1,6-naphthyridine is unique due to its naphthyridine core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development .

Properties

Molecular Formula

C12H14N4

Molecular Weight

214.27 g/mol

IUPAC Name

5-piperazin-1-yl-1,6-naphthyridine

InChI

InChI=1S/C12H14N4/c1-2-10-11(14-4-1)3-5-15-12(10)16-8-6-13-7-9-16/h1-5,13H,6-9H2

InChI Key

SQSNAEMKKDCJLU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CC=N3

Origin of Product

United States

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